molecular formula C8H16ClNO B171741 1-(3-Chloropropyl)piperidin-4-OL CAS No. 145285-36-5

1-(3-Chloropropyl)piperidin-4-OL

Cat. No. B171741
M. Wt: 177.67 g/mol
InChI Key: ADLTVEOBDGHJHS-UHFFFAOYSA-N
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Patent
US07456164B2

Procedure details

4-Hydroxypiperidine (3 g, 30 mmol), acetone (60 ml, 20 vol), 5M NaOH solution (7.2 ml) and 1-bromo-3-chloropropane (14.2 g, 90 mmol, 3 eq.) were reacted together according to general procedure A to give the title compound (1.5 g, 28%) as a pale yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[OH-].[Na+].Br[CH2:11][CH2:12][CH2:13][Cl:14]>CC(C)=O>[Cl:14][CH2:13][CH2:12][CH2:11][N:5]1[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
7.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.2 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.